2,3',4,5'-Tetrabromodiphenyl ether

Descripción

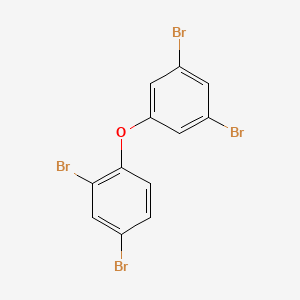

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dibromo-5-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-2-12(11(16)6-7)17-10-4-8(14)3-9(15)5-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWGRLCUOLLWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879889 | |

| Record name | 2,4-Dibromo-1-(3,5-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-38-2 | |

| Record name | 2,3',4,5'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromo-1-(3,5-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,5'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X851UVA7AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,3 ,4,5 Tetrabromodiphenyl Ether

Detection and Quantification in Abiotic Environmental Compartments

Atmospheric Presence and Long-Range Transport

While PBDEs, in general, are known to undergo long-range atmospheric transport and have been detected in the air of remote regions, specific data on the atmospheric concentrations or transport potential of 2,3',4,5'-Tetrabromodiphenyl ether are not available. environment-agency.gov.ukepa.gov Studies that analyze PBDEs in the atmosphere typically report on more dominant congeners or a total PBDE concentration. uonbi.ac.kenih.govmdpi.com

Accumulation in Aquatic Sediments and Soil Matrices

PBDEs have a high affinity for binding to particles and are commonly detected in aquatic sediments and soils, which act as environmental sinks. pops.intnih.gov However, specific concentrations and accumulation data for 2,3',4,5'-Tetrabromodiphenyl ether in sediment and soil are not specified in the available research. Studies on sediment contamination usually focus on congeners like BDE-209 or provide a sum of PBDE concentrations. nih.govbioline.org.br

Occurrence in Surface and Wastewater Systems

The presence of various PBDE congeners in surface water and wastewater treatment plant effluents is well-documented, indicating a pathway for their release into aquatic environments. environment-agency.gov.uknih.gov Despite this, specific quantitative data on the occurrence of 2,3',4,5'-Tetrabromodiphenyl ether in these systems could not be located.

Biotic Distribution and Bioaccumulation Potential

Information regarding the specific levels and bioaccumulation of 2,3',4,5'-Tetrabromodiphenyl ether in living organisms is limited.

Levels in Aquatic Biota (e.g., Fish, Marine Mammals)

PBDEs are known to bioaccumulate in aquatic food webs, with higher concentrations often found in fatty tissues of fish and marine mammals. epa.govospar.orgca.gov While many studies report PBDE levels in aquatic life, they typically focus on the most prevalent congeners like BDE-47. canada.canih.gov Specific data on the concentration of 2,3',4,5'-Tetrabromodiphenyl ether in fish or marine mammals were not found in the reviewed literature.

Presence in Terrestrial Organisms and Food Chains

The transfer of PBDEs through terrestrial food chains has been observed. However, similar to other environmental compartments, research has concentrated on the more dominant PBDE congeners. There is no specific information available regarding the detection or concentration of 2,3',4,5'-Tetrabromodiphenyl ether in terrestrial organisms or its biomagnification potential in terrestrial food chains.

Trophic Transfer and Biomagnification Dynamics

The lipophilic and persistent nature of 2,3',4,5'-Tetrabromodiphenyl ether (BDE-68) facilitates its accumulation in organisms and subsequent transfer through food webs. This process, known as trophic transfer, can lead to biomagnification, where the concentration of the chemical increases at successively higher trophic levels.

Detailed Research Findings

Studies in various aquatic ecosystems have demonstrated the potential for BDE-68 to biomagnify. For instance, research conducted in the coastal area of Bohai Bay, China, analyzed 13 polybrominated diphenyl ether (PBDE) congeners in marine organisms. nih.gov While BDE-47 was the predominant congener, the study provided insights into the behavior of other PBDEs, including those with similar properties to BDE-68. nih.gov The trophic transfer of these compounds is a critical factor in assessing their environmental risk. nih.gov

The biomagnification potential of a chemical is often quantified using the Trophic Magnification Factor (TMF). A TMF value greater than one indicates that the chemical is biomagnifying in the food web. Research has shown that less-brominated PBDEs tend to have a higher potential for biomagnification compared to their more-brominated counterparts. nih.gov This is attributed to their optimal balance of lipophilicity and bioavailability.

In a study of a marine food web in Liaodong Bay, North China, the TMF for the sum of PBDEs was found to be 3.50 for the entire food web, including seabirds, and 2.21 when seabirds were excluded. osti.gov This highlights the significant role that the length of the food chain plays in the extent of biomagnification. osti.gov Although this study focused on the total PBDE concentration, the principles of trophic transfer apply to individual congeners like BDE-68.

The process of biomagnification is influenced by various factors, including the organism's metabolism, feeding habits, and the physicochemical properties of the contaminant. nih.gov For PBDEs, metabolic processes can sometimes involve debromination, potentially transforming higher brominated congeners into lower brominated ones, which may have different biomagnification potentials. researchgate.net

The table below summarizes findings related to the trophic magnification of PBDEs in aquatic environments, providing context for the potential behavior of 2,3',4,5'-Tetrabromodiphenyl ether.

| Study Location | Food Web Components | Key Findings | TMF for ΣPBDEs | Reference |

| Bohai Bay, China | Marine organisms | Significant positive relationships found for Σ13PBDEs and eight PBDE congeners. | TMF > 1 with 100% probability for Σ13PBDEs. | nih.gov |

| Liaodong Bay, North China | Marine organisms including invertebrates, fish, and seabirds | BDE-47 was the dominant congener. TMF was higher in the food web that included seabirds. | 3.50 (with seabirds), 2.21 (without seabirds) | osti.gov |

| Terrestrial Grassland Ecosystem | Grasses, sheep, cattle, horses, weasels, humans | Less-brominated PBDEs were more strongly biomagnified. | Not specified for individual congeners. | nih.gov |

It is important to note that while specific TMF values for BDE-68 are not always reported individually, the general principles of PBDE biomagnification observed in these studies are applicable. The lipophilicity of BDE-68 suggests a high potential for bioaccumulation and subsequent trophic transfer. researchgate.net As organisms are consumed by predators, the accumulated BDE-68 is transferred up the food chain, leading to higher concentrations in top predators. capemaywhalewatch.com This has been observed in various ecosystems, from aquatic invertebrates to marine mammals and birds. osti.govcapemaywhalewatch.com

Analytical Methodologies for the Determination of 2,3 ,4,5 Tetrabromodiphenyl Ether

Sample Preparation Techniques for Complex Environmental and Biological Matrices

The initial and often most critical stage in the analysis of BDE-68 is the preparation of the sample. This step aims to extract the analyte from the complex sample matrix and remove interfering substances that could compromise the accuracy and sensitivity of the subsequent analysis. researchgate.netresearchgate.net The choice of sample preparation technique is largely dictated by the physicochemical properties of BDE-68, its concentration, and the nature of the sample matrix. conicet.gov.ar

Various extraction techniques have been employed to isolate BDE-68 and other PBDEs from solid and liquid samples. Traditional methods like Soxhlet extraction have been widely used, often with solvents such as toluene (B28343) or a hexane/acetone mixture, for 12 to 24 hours. ecn.nl However, these methods are often time-consuming and require large volumes of organic solvents. conicet.gov.ar

Modern techniques offer more efficient and environmentally friendly alternatives. nih.govPressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), has become a popular choice. ecn.nl PLE utilizes elevated temperatures (e.g., 100 to 150°C) and pressures (e.g., 1000 to 1500 psi) to enhance the extraction efficiency, allowing for the use of less solvent and significantly reducing extraction times. ecn.nl Solvents like dichloromethane (B109758) (DCM) or hexane/DCM mixtures are commonly used in PLE for extracting PBDEs from matrices such as sediment and sludge. ecn.nlnih.gov Studies have shown that PLE can achieve recoveries comparable to those of Soxhlet extraction but in a fully automated and much faster process. ecn.nl For instance, a method involving PLE followed by several clean-up steps has demonstrated recoveries greater than 85% for PBDEs in sediment and suspended particulate matter. nih.gov

Other advanced extraction methods include microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), which also aim to accelerate the extraction process and reduce solvent consumption. conicet.gov.ar

Following extraction, the resulting extract is often a complex mixture containing lipids, humic acids, and other co-extracted materials that can interfere with the analysis. cdc.govresearchgate.net Therefore, a thorough clean-up and fractionation step is essential.

A common approach involves the use of various adsorbents in column chromatography. cdc.govSilica (B1680970) gel , often impregnated with sulfuric acid, is effective for removing lipids. cdc.govresearchgate.netFlorisil and alumina (B75360) are also frequently used for clean-up. cdc.govdioxin.ru For example, a multi-layered silica gel column can be employed to remove residual lipids and fatty acids. researchgate.net In some procedures, the extract is passed sequentially through columns packed with potassium silicate, non-activated Florisil, and neutral alumina to achieve a high degree of purification. dioxin.ru

Gel Permeation Chromatography (GPC) is another powerful technique for removing high-molecular-weight interferences like lipids from the sample extract. cdc.govnih.gov It separates molecules based on their size, allowing the smaller BDE-68 molecules to be separated from larger lipid molecules.

For more targeted clean-up, Solid Phase Extraction (SPE) is widely utilized. conicet.gov.arnih.gov SPE cartridges, such as those containing Oasis™ HLB, can provide selective retention of PBDEs while allowing interferences to pass through. nih.gov One study demonstrated that a clean-up procedure involving GPC followed by two successive SPE steps on Oasis™ HLB and silica cartridges effectively purified extracts for analysis. nih.gov

A novel approach for lipid removal is freezing-lipid filtration , where the extract is mixed with a lipid-immiscible solvent like acetonitrile. Upon freezing, the lipids solidify and can be separated by filtration, a process that can remove approximately 90% of lipids with minimal loss of PBDEs. researchgate.net

Chromatographic Separation Techniques

Gas chromatography (GC) is the standard analytical technique for the separation of PBDEs due to their volatility and thermal stability. thermofisher.com The separation is typically performed on a capillary column, which allows for the resolution of different PBDE congeners. cdc.gov

The choice of the GC column is critical for achieving good separation of PBDE congeners. A variety of columns with different stationary phases are available.

| Column Type | Typical Dimensions | Application Notes |

| DB-5ms | 30 m length, 0.25 mm ID, 0.25 µm film thickness | Provides good separation for many PBDE congeners, including the critical pair BDE-49 and BDE-71. thermofisher.com |

| DB-1HT | 15 m length, 0.25 mm ID, 0.10 µm film thickness | Often used for the analysis of higher brominated congeners, but can also be suitable for a broader range of PBDEs. |

| Rtx-500 | Not specified | A carborane-stabilized stationary phase with a high maximum temperature (up to 380-440°C), offering extremely low bleed levels. chromtech.com.au |

| Short columns (e.g., 10-15m) | 10-15 m length, 0.1-0.2 µm film thickness | Recommended for the analysis of highly brominated congeners like BDE-209 to minimize thermal degradation. ecn.nl |

The GC oven temperature program is optimized to ensure adequate separation of the target analytes. A typical program might start at a lower temperature, ramp up to a high temperature, and then hold for a period to elute all compounds. up.ac.za For example, a program could start at 90°C, ramp at 10°C per minute to 320°C, and hold for 5 minutes. up.ac.za

A significant challenge in the chromatographic analysis of PBDEs is the separation of isomeric congeners, which have the same mass but different bromine substitution patterns. thermofisher.com For instance, the separation of BDE-49 and BDE-71 is a well-known critical pair that requires careful optimization of the chromatographic conditions. thermofisher.comthermofisher.com The use of high-resolution capillary columns, such as a DB-5ms, is often necessary to achieve the required separation. thermofisher.com

Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power compared to single-column GC. up.ac.za By using two columns with different stationary phases, GC×GC can resolve complex mixtures of isomers that co-elute in one-dimensional GC.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for PBDEs due to its high sensitivity and selectivity. nih.gov It is typically coupled with gas chromatography (GC-MS).

High-resolution mass spectrometry (HRMS) is often employed for its ability to provide accurate mass measurements, which aids in the confident identification of the target compounds. epa.gov The US Environmental Protection Agency (EPA) Method 1614A, for example, specifies the use of high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) for the determination of PBDE congeners. epa.gov

Triple quadrupole mass spectrometry (GC-MS/MS) operating in selected reaction monitoring (SRM) mode offers excellent selectivity and sensitivity by monitoring specific fragmentation transitions for each analyte. thermofisher.comnih.gov This technique is particularly useful for reducing interferences from complex matrices. thermofisher.com

Electron capture negative ionization (ECNI) is a soft ionization technique that is highly sensitive for electrophilic compounds like PBDEs, often resulting in the formation of the bromide ion ([Br]-) or the molecular anion ([M]-). nih.gov

For quantification, an isotope dilution method is commonly used. researchgate.netepa.gov This involves spiking the sample with a known amount of a labeled internal standard (e.g., ¹³C-labeled BDE-68) prior to extraction. By measuring the ratio of the native analyte to its labeled counterpart, accurate quantification can be achieved, as this method compensates for losses during sample preparation and analysis.

Recent advancements in ionization techniques, such as multiphoton ionization (MPI), have also been explored for the analysis of PBDEs. elsevierpure.com Femtosecond laser MPI has shown the ability to detect all congeners from mono- to deca-BDE. elsevierpure.com

The following table summarizes some of the mass spectrometric parameters used for the analysis of tetrabromodiphenyl ethers.

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |

| 2,2',4,5'-Tetrabromodiphenyl ether (BDE-49) | 486 | 326, 328, 324 | EI+ |

| 2,3',4,4'-Tetrabromodiphenyl ether (BDE-66) | 486 | 326, 328, 324 | EI+ |

| 3,3',4,4'-Tetrabromodiphenyl ether (BDE-77) | 486 | 326, 328, 324 | EI+ |

Source: Adapted from various GC-MS/MS methods. chromtech.com.au

Electron Capture Negative Ionization (ECNI) Mass Spectrometry

Electron Capture Negative Ionization (ECNI) is a highly sensitive and selective ionization technique frequently coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of electrophilic compounds like 2,3',4,5'-Tetrabromodiphenyl ether. wikipedia.orgnih.gov This method is particularly advantageous for detecting compounds with four or more bromine atoms. cdc.gov The principle of ECNI involves the capture of low-energy thermal electrons by the analyte molecule in the ion source of the mass spectrometer, which often contains a moderating gas like methane (B114726) or argon. wikipedia.orgvims.edu This process forms a molecular anion (M⁻) or a radical anion (M⁻•). wikipedia.org

For brominated compounds, ECNI typically results in the formation of a [M-Br]⁻ or Br⁻ fragment, which are characteristic and can be monitored for quantification. The high electron affinity of the bromine atoms makes PBDEs, including 2,3',4,5'-Tetrabromodiphenyl ether, ideal candidates for this technique. ECNI offers significantly lower detection limits compared to electron ionization (EI) due to its high specificity and the low background noise achieved. nih.gov The ionization process is less energetic than EI, leading to less fragmentation and often producing a simple, clean mass spectrum dominated by a few characteristic ions. wikipedia.orgvims.edu This simplifies identification and quantification, especially in complex environmental samples.

Research has shown that optimizing the ion source temperature is critical for achieving the desired fragmentation. For PBDEs, a source temperature around 200°C has been found to be optimal for producing characteristic fragmentation resulting from ether bond cleavage and for detecting molecular ions of more highly brominated ethers. vims.edu

Table 1: Typical GC-ECNI-MS Parameters for PBDE Analysis

| Parameter | Setting/Value | Purpose |

|---|---|---|

| Ionization Mode | Electron Capture Negative Ionization (ECNI) | High sensitivity for electrophilic compounds. |

| Reagent Gas | Methane (CH₄) or Argon (Ar) | Moderates electron energy for efficient capture. wikipedia.org |

| Electron Energy | ~200 eV | To generate thermal electrons. vims.edu |

| Ion Source Temp. | ~200 °C | Optimal for characteristic fragmentation of PBDEs. vims.edu |

| GC Column | DB-5HT (15 m x 0.25 mm, 0.1 µm) or similar | Separation of PBDE congeners. vims.edu |

| Carrier Gas | Helium or Hydrogen | Transports analytes through the GC column. |

| Detection Mode | Full Scan / Selected Ion Monitoring (SIM) | Qualitative and quantitative analysis. |

Selected Ion Monitoring (SIM) and Tandem Mass Spectrometry (MS/MS) Approaches

To further enhance sensitivity and selectivity in the analysis of 2,3',4,5'-Tetrabromodiphenyl ether, Selected Ion Monitoring (SIM) and Tandem Mass Spectrometry (MS/MS) are widely employed.

Selected Ion Monitoring (SIM) In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. For 2,3',4,5'-Tetrabromodiphenyl ether (molecular formula C₁₂H₆Br₄O), the instrument would monitor the m/z values corresponding to the molecular ion cluster and its most abundant fragment ions. thermofisher.com By focusing on these specific ions, the duty cycle of the detector is increased for the ions of interest, resulting in a significantly improved signal-to-noise ratio and lower detection limits compared to full-scan mode. This approach is highly effective for quantifying trace levels of the compound in complex matrices. thermofisher.com

Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry, often referred to as MS/MS, provides an even higher degree of specificity and is considered a confirmatory technique. washington.edu The most common mode for quantitative analysis is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). washington.edunih.gov This technique involves two stages of mass analysis:

First Mass Analyzer (Q1): A specific parent or "precursor" ion (e.g., the molecular ion or a characteristic fragment of 2,3',4,5'-Tetrabromodiphenyl ether) is selected.

Collision Cell (q2): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).

Second Mass Analyzer (Q3): One or more specific "product" ions resulting from the fragmentation are selected and monitored by the detector.

This process of monitoring a specific precursor-to-product ion transition is highly selective, as it is unique to the chemical structure of the target analyte. washington.edu This minimizes the potential for interference from co-eluting compounds that may have the same nominal mass as the precursor ion, thus enhancing the accuracy of quantification. nih.gov An alternative approach on high-resolution, accurate-mass (HR/AM) instruments is Parallel Reaction Monitoring (PRM), where all product ions of a selected precursor are detected, combining targeted analysis with confident identification. nih.gov

Table 2: Illustrative MS/MS Transitions for Tetrabromodiphenyl Ether Analysis Note: Specific transitions for the 2,3',4,5'- isomer (BDE-68) would be determined empirically, but these are representative for tetra-BDEs.

| Precursor Ion (m/z) | Product Ion(s) (m/z) | Description |

|---|---|---|

| 482/484/486 | 79/81 | Represents the [M]⁻• molecular ion cluster for C₁₂H₆Br₄O, fragmenting to the bromide ion (Br⁻). |

| 482/484/486 | 403/405/407 | Fragmentation involving the loss of a bromine atom from the molecular ion ([M-Br]⁻). |

Quality Assurance and Quality Control in Environmental Analysis

A robust Quality Assurance/Quality Control (QA/QC) program is fundamental to ensure the reliability and accuracy of data generated during the analysis of 2,3',4,5'-Tetrabromodiphenyl ether in environmental samples. nih.govresearchgate.net Given the trace concentrations at which these compounds are often found, stringent measures are necessary to prevent contamination and analytical errors. researchgate.net

Key components of a QA/QC program for PBDE analysis include:

Method Blanks: An analyte-free matrix is processed and analyzed in the same manner as the samples. This is done to assess any contamination introduced during the sample preparation and analysis process. cdc.gov

Field Blanks: These are used to check for contamination that may occur during sample collection, transport, and storage. ca.gov

Matrix Spikes: A known quantity of the analyte is added to a sample before extraction. The recovery of the spike is measured to evaluate the performance of the method within a specific sample matrix and to check for matrix effects.

Surrogate Standards: These are compounds that are chemically similar to the target analytes but are not expected to be present in the samples (e.g., isotopically labeled versions of PBDEs). They are added to every sample before extraction to monitor the efficiency of the entire analytical procedure for each individual sample. usda.gov

Certified Reference Materials (CRMs): These are materials with a known, certified concentration of the target analyte in a similar matrix (e.g., sediment, dust, or tissue). They are analyzed alongside the samples to verify the accuracy and precision of the analytical method.

Instrument Calibration: The mass spectrometer must be calibrated regularly using standard solutions of 2,3',4,5'-Tetrabromodiphenyl ether at various concentrations to establish a calibration curve for quantification.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD (the smallest amount of an analyte that can be reliably detected) and the LOQ (the smallest amount that can be reliably quantified) must be determined for the specific method and instrument being used. usda.gov

By implementing these QA/QC measures, laboratories can ensure that the data reported for 2,3',4,5'-Tetrabromodiphenyl ether concentrations are accurate, precise, and defensible. researchgate.net

Table 3: Summary of Key Quality Assurance/Quality Control Procedures

| QA/QC Procedure | Purpose | Frequency | Acceptance Criteria (Example) |

|---|---|---|---|

| Method Blank | Assess laboratory contamination. | One per analytical batch. | Below Limit of Detection (LOD). |

| Field Blank | Assess field contamination. | One per sampling event/site. | Below Limit of Detection (LOD). |

| Matrix Spike/Matrix Spike Duplicate | Assess method recovery and precision in sample matrix. | One pair per analytical batch. | Recovery: 70-130%; RPD < 20%. |

| Surrogate Standards | Monitor individual sample preparation efficiency. | Added to every sample. | Recovery: 50-150%. usda.gov |

| Certified Reference Material (CRM) | Verify method accuracy and precision. | One per analytical batch. | Within certified concentration range. |

| Instrument Calibration | Ensure accurate quantification. | Daily or per analytical sequence. | r² > 0.995. |

Environmental Fate and Transformation of 2,3 ,4,5 Tetrabromodiphenyl Ether

Environmental Persistence and Recalcitrance

Polybrominated diphenyl ethers are recognized as environmentally persistent chemicals. nih.gov Due to their chemical structure, characterized by strong carbon-bromine bonds and a diphenyl ether backbone, they are resistant to natural degradation processes. researchgate.net Like other PBDEs, 2,3',4,5'-tetrabromodiphenyl ether is hydrophobic and lipophilic, meaning it has a low solubility in water and a high affinity for fatty tissues and organic matter in soil and sediments. nih.govnih.gov This property causes it to adsorb strongly to soil and sediment particles, which act as major environmental sinks for these compounds. nih.govmdpi.com

The persistence of PBDEs generally increases with the degree of bromination, but even less-brominated congeners like tetra-BDEs have long half-lives in the environment. nih.gov Their resistance to degradation means they can remain in ecosystems for extended periods, allowing for potential bioaccumulation in organisms and biomagnification through the food web. nih.govmdpi.com

Abiotic Transformation Pathways

Abiotic transformation processes, which are not mediated by living organisms, play a role in altering 2,3',4,5'-Tetrabromodiphenyl ether in the environment. These pathways primarily involve the input of energy, such as light, or reactions with other chemical species present in environmental media.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is a significant abiotic pathway for the transformation of PBDEs. This process involves the breakdown of the molecule by absorbing light energy, particularly in the ultraviolet (UV) spectrum. researchgate.net

Research on the hydroxylated form of this congener, 2'-HO-2,3',4,5'-tetrabromodiphenyl ether (2'-HO-BDE-68), shows that it is susceptible to degradation by UV light. nih.gov Studies have demonstrated that UV irradiation is more effective at degrading this compound compared to visible light. nih.gov The degradation efficiency is enhanced in alkaline conditions and in the presence of hydrogen peroxide (H₂O₂), which generates hydroxyl radicals that further promote the breakdown process. nih.gov

The primary mechanism of photolytic degradation for PBDEs is reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure. nih.gov However, photolysis can also lead to the formation of other, potentially more toxic, byproducts. In the case of 2'-HO-BDE-68, one of the identified photoproducts is 1,3,8-tribromodibenzo-p-dioxin, highlighting the risk of generating secondary pollutants through this degradation pathway. nih.govresearchgate.net The energy required to break the carbon-bromine (C-Br) bond corresponds to a photon with a wavelength of approximately 376 nm, making light sources with emissions in this UV range particularly effective for degradation. researchgate.net

Other Chemical Degradation Processes in Environmental Media

Besides photolysis, other chemical reactions can transform 2,3',4,5'-Tetrabromodiphenyl ether in the environment. For instance, its hydroxylated analogue, 2'-OH-BDE-68, has been shown to be transformed by manganese oxides (MnOx) and goethite (an iron oxide), which are common minerals in soils and sediments. researchgate.net This suggests that surface-mediated reactions on minerals can contribute to the degradation of this compound and its derivatives.

Thermal degradation is another potential transformation pathway, although much of the research has focused on other congeners like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). Studies have shown that BDE-47 can be degraded at elevated temperatures in the presence of metal oxide catalysts, such as Fe-Al composite oxides. nih.gov This process also involves hydrodebromination, leading to the formation of less-brominated diphenyl ethers. nih.gov While specific data for 2,3',4,5'-Tetrabromodiphenyl ether is limited, thermal processes in industrial settings or natural environments with high temperatures could potentially contribute to its transformation.

Biotic Transformation and Bioremediation Prospects

Biotic transformation, driven by microorganisms and their enzymes, represents a crucial set of pathways for the degradation of persistent organic pollutants like 2,3',4,5'-Tetrabromodiphenyl ether. These processes are central to the potential for bioremediation of contaminated sites.

Microbial Debromination Pathways (Aerobic and Anaerobic)

Microbial reductive debromination is a key process in the environmental fate of PBDEs, particularly under anaerobic (oxygen-free) conditions. nih.gov Numerous studies have shown that anaerobic microbial communities in sediments, soils, and sewage sludge can debrominate highly brominated PBDEs to form less-brominated congeners, including tetra-BDEs. nih.govresearchgate.net

Anaerobic debromination often proceeds more rapidly and extensively than aerobic degradation. nih.gov Microorganisms such as Dehalococcoides species have been identified as key players in this process, capable of using brominated compounds as electron acceptors in their respiration. nih.govnih.govresearchgate.net While much of the research has been conducted on commercial PBDE mixtures or highly brominated congeners like Deca-BDE, these studies consistently show the formation of a range of products, including various tetra-BDE congeners. nih.govresearchgate.net For example, the debromination of octa-BDE mixtures has been shown to produce toxic products such as tetra-BDEs. researchgate.net

The table below summarizes findings from various studies on the microbial debromination of PBDEs, which can result in the formation of tetra-BDEs like 2,3',4,5'-Tetrabromodiphenyl ether.

| Microorganism/Consortium | Condition | Substrate | Key Findings |

| Dehalococcoides species | Anaerobic | Octa-BDE mixture | Production of hepta- through di-BDEs, including tetra-BDEs. nih.gov |

| Sediment/Soil Microcosms | Anaerobic | Octa-BDE mixture | Extensive debromination producing hexa-, penta-, and tetra-BDEs. researchgate.net |

| Sulfurospirillum multivorans | Anaerobic | Deca-BDE | Debromination to hepta- and octa-BDEs observed. berkeley.edu |

| Lysinibacillus fusiformis strain DB-1 | Aerobic | Deca-BDE | Efficient transformation to lower brominated BDEs. njit.edu |

| Phanerochaete chrysosporium | Aerobic | BDE-47 | Effective degradation via hydroxylation and other enzymatic processes. nih.gov |

Enzymatic Degradation in Biological Systems

The enzymatic machinery of living organisms is responsible for the biotransformation of PBDEs. A primary mechanism is hydroxylation, often catalyzed by cytochrome P450 (CYP) monooxygenase enzymes. nih.gov This process introduces a hydroxyl (-OH) group onto the aromatic ring, which generally increases the water solubility of the compound and facilitates further degradation or excretion.

Studies on the BDE-47 congener have shown that it is metabolized by human liver microsomes, with the P450 enzyme CYP2B6 being particularly active in its hydroxylation. nih.gov Similarly, the fungus Phanerochaete chrysosporium degrades BDE-47 through pathways that include hydroxylation, mediated by its extracellular enzymes like manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP). nih.gov The degradation produces several mono-hydroxylated PBDEs and bromophenols. nih.gov

While direct research on the enzymatic degradation of 2,3',4,5'-Tetrabromodiphenyl ether is not as extensive, the known pathways for similar congeners provide a strong indication of its likely fate. The formation of hydroxylated metabolites like 2'-OH-BDE-68, which have been detected in the environment and studied for their own transformation pathways, supports the role of enzymatic hydroxylation in the biotransformation of the parent compound. nih.govnih.gov

The table below lists enzymes and the degradation products identified in studies on a representative tetra-BDE congener, BDE-47.

| Enzyme System | Organism/System | Degradation Products of BDE-47 |

| Cytochrome P450 (CYP2B6) | Human Liver Microsomes | 5-hydroxy-BDE-47, 6-hydroxy-BDE-47, other hydroxylated metabolites, 2,4-dibromophenol. nih.gov |

| Manganese Peroxidase (MnP), Lignin Peroxidase (LiP) | Phanerochaete chrysosporium (fungus) | 5-OH-BDE-47, 4'-OH-BDE-17, 6-OH-BDE-47, 2'-OH-BDE-28, 2,4-dibromophenol, 4-bromophenol. nih.gov |

Transport and Partitioning Behavior of 2,3',4,5'-Tetrabromodiphenyl ether in Environmental Compartments

The environmental transport and partitioning of 2,3',4,5'-Tetrabromodiphenyl ether (BDE-68), a member of the polybrominated diphenyl ethers (PBDEs) group of flame retardants, are governed by its physicochemical properties. As a persistent organic pollutant (POP), its behavior in various environmental matrices such as soil, water, and air dictates its ultimate fate and potential for exposure to biota.

Due to a lack of extensive experimental data specifically for BDE-68, its transport and partitioning behavior is often inferred from its structural similarity to other tetrabromodiphenyl ether congeners and from its fundamental physicochemical properties. The lipophilic nature of BDE-68, indicated by its high octanol-water partition coefficient (Kow), is a key determinant of its environmental distribution.

Physicochemical Properties Influencing Partitioning

The partitioning of a chemical compound in the environment is largely dependent on its affinity for different phases, such as water, organic matter in soil and sediment, and air. Key parameters that describe this behavior include the octanol-water partition coefficient (log Kow), the organic carbon-water (B12546825) partition coefficient (log Koc), water solubility, and Henry's Law constant.

While experimental data for BDE-68 are scarce, a computed XLogP3 value, which serves as an estimate for log Kow, is available.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C12H6Br4O | PubChem nih.gov |

| Molecular Weight | 485.79 g/mol | PubChem nih.gov |

| Computed XLogP3 (log Kow) | 6.2 | PubChem nih.gov |

The high estimated log Kow value of 6.2 suggests that 2,3',4,5'-tetrabromodiphenyl ether has a strong tendency to partition from water into organic phases. nih.gov This implies that in aquatic environments, it will preferentially adsorb to suspended organic particles and accumulate in the sediment. In terrestrial environments, it is expected to bind strongly to the organic matter in soil. chemicalbook.com

Partitioning in Soil and Sediment

The tendency of an organic compound to sorb to soil or sediment is quantified by the organic carbon-water partition coefficient (Koc). chemicalbook.com A high Koc value indicates strong binding to soil and sediment, leading to lower mobility and bioavailability. For hydrophobic compounds like PBDEs, Koc is often estimated from Kow. nih.gov

Given the high estimated log Kow for BDE-68, a correspondingly high log Koc value can be anticipated. This suggests that BDE-68 is likely to be immobile in soil and will tend to accumulate in the upper soil layers. Its transport through the soil column to groundwater is expected to be limited. Similarly, in aquatic systems, BDE-68 is expected to partition strongly to bed sediments. Studies on other PBDEs have shown that they are predominantly found in the solid phase (sediment and suspended particles) rather than dissolved in the water column.

The process of sorption to soil and sediment is complex and can be influenced by various factors, including the organic matter content of the soil, the presence of other pollutants, and the specific characteristics of the PBDE congener.

Transport in the Environment

The environmental transport of BDE-68 can occur through various pathways:

Atmospheric Transport: While PBDEs with lower bromine content are more volatile, tetrabromodiphenyl ethers can still undergo atmospheric transport, either in the gas phase or sorbed to airborne particulate matter. This allows for their distribution over long distances from their sources.

Water Transport: In aquatic systems, the transport of BDE-68 is primarily associated with the movement of suspended sediments to which it is adsorbed. The low water solubility of BDE-68 means that transport in the dissolved phase is less significant.

Biotic Transport: Bioaccumulation in organisms can also contribute to the transport of BDE-68 through food webs.

Mechanistic Investigations of Biological Effects of 2,3 ,4,5 Tetrabromodiphenyl Ether in Model Organisms and in Vitro Systems

Neurodevelopmental and Neurotoxicological Research

The chemical compound 2,3',4,5'-Tetrabromodiphenyl ether, a member of the polybrominated diphenyl ethers (PBDEs) class of flame retardants, has been the subject of extensive research regarding its potential neurodevelopmental and neurotoxicological effects. Studies using various model organisms and in vitro systems have begun to unravel the complex mechanisms through which this compound may impact the developing and mature nervous system.

Impact on Neural Cell Function and Development

Research indicates that 2,3',4,5'-Tetrabromodiphenyl ether, often referred to as BDE-99, can interfere with critical processes in neural cell function and development. In vitro studies using human and mouse neural progenitor cells (NPCs) have demonstrated that BDE-99 can impair the differentiation of these cells into oligodendrocytes, the cells responsible for producing myelin sheaths in the central nervous system. nih.gov This disruption of oligodendrogenesis is a significant concern as proper myelination is crucial for normal nerve impulse conduction. nih.gov

Further investigations using zebrafish models have revealed that exposure to a related compound, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), can lead to abnormal development of the nervous system. sacredheart.edu These studies observed a decrease in the number of oligodendrocytes in the hindbrain and disrupted muscle myofibrils. sacredheart.edu In human neuroblastoma SH-SY5Y cells, BDE-47 was found to increase cell migration and invasion, suggesting a potential to interfere with the normal developmental processes of neuronal positioning. nih.gov

The following table summarizes key findings on the impact of tetrabromodiphenyl ether congeners on neural cell function and development:

| Model System | Compound | Observed Effects | Reference |

| Human and Mouse Neural Progenitor Cells | BDE-99 | Impaired differentiation into oligodendrocytes. | nih.gov |

| Zebrafish Embryos | BDE-47 | Decreased number of hindbrain oligodendrocytes, disrupted muscle myofibrils. | sacredheart.edu |

| Human Neuroblastoma SH-SY5Y Cells | BDE-47 | Increased cell migration and invasion. | nih.gov |

| Rat Fetal Neural Stem Cells | BDE-47 | Increased cell proliferation and impacted differentiation rates of oligodendrocytes and neurons. | mdpi.com |

Effects on Neurotransmitter Systems and Synaptic Plasticity in Animal Models

Research on the dorsal striatum, a brain region critical for habit learning, has shown that neurotransmitters like dopamine (B1211576) and glutamate, and their receptors, are key to synaptic plasticity. nih.gov While direct studies on the effect of 2,3',4,5'-tetrabromodiphenyl ether on these specific striatal mechanisms are limited, the observed behavioral changes in exposed animals point towards a potential interference with these systems. For instance, studies on the neurotoxin MPTP, which also affects the striatum, show a severe depletion of dopamine, noradrenaline, and serotonin. nih.gov

The following table highlights findings related to the effects of tetrabromodiphenyl ethers on neurotransmitter systems and behavior:

| Animal Model | Compound | Observed Effects | Reference |

| Mice | BDE-99 | Changes in spontaneous behavior, habituation, learning, and memory. | nih.gov |

| Rats | BDE-99 | Neurobehavioural effects and altered tissue distribution. | researchgate.net |

| Zebrafish | BDE-47 | Negative impact on neurobehaviors, learning, and memory. | nih.gov |

Investigation of Gene Expression Profiles in Brain Tissue

Gene expression analysis in brain tissue of animals exposed to 2,3',4,5'-Tetrabromodiphenyl ether and related compounds has provided insights into the molecular mechanisms underlying their neurotoxicity. In zebrafish, exposure to BDE-47 was found to alter the expression of genes crucial for central nervous system development, early neurogenesis, and axonal development. researchgate.net Specifically, genes such as gfap, mbpa, bdnf, pomcb, neurog1, elavl3, tuba1a, tuba1b, tuba1c, syn2a, gap43, and shha were affected. researchgate.net

Studies in Atlantic killifish exposed to BDE-99 also revealed significant changes in whole-brain gene expression. escholarship.org These transcriptional changes, however, did not always correlate directly with the observed behavioral perturbations, suggesting that multiple independent molecular pathways may be involved in BDE-99-induced neurodevelopmental effects. escholarship.org In zebrafish brain tissue, BDE-47 exposure led to elevated expression of bcl-2, grin1b, and lingo1b, and an increase in c-fos expression at certain concentrations, all of which are genes involved in neuronal survival, plasticity, and response to stimuli. nih.gov

The following table summarizes the effects of tetrabromodiphenyl ethers on gene expression in brain tissue:

| Model Organism | Compound | Affected Genes/Pathways | Reference |

| Zebrafish | BDE-47 | Genes for CNS development (gfap, mbpa), early neurogenesis (neurog1, elavl3), and axonal development (tuba1a, syn2a). | researchgate.net |

| Atlantic Killifish | BDE-99 | Altered whole-brain gene expression profiles. | escholarship.org |

| Zebrafish | BDE-47 | Increased expression of bcl-2, grin1b, lingo1b, and c-fos. | nih.gov |

| Rats | BDE-47 | Differential expression of thyroid responsive genes in the frontal lobe. | nih.gov |

Endocrine Disruption Mechanisms

2,3',4,5'-Tetrabromodiphenyl ether is recognized as an endocrine-disrupting chemical (EDC), primarily interfering with the thyroid hormone system. e-jarb.orgendocrinedisruption.org EDCs can alter normal hormone regulation through various mechanisms, including binding to hormone receptors, mimicking or blocking hormone action, and interfering with hormone synthesis and metabolism. e-jarb.orgnih.gov

Interference with Thyroid Hormone Homeostasis in Vertebrate Models

A significant body of research demonstrates that 2,3',4,5'-Tetrabromodiphenyl ether and its congeners disrupt thyroid hormone (TH) homeostasis in various vertebrate models. nih.govoup.com Exposure to BDE-99 in adult zebrafish led to lowered thyroxine (T4) levels in females and increased triiodothyronine (T3) levels in males. nih.gov These changes were associated with altered expression of genes involved in thyroid hormone metabolism, such as deiodinase 2 (deio2) and ugt1ab. nih.gov

In rats, developmental exposure to a commercial PBDE mixture (DE-71), which contains BDE-99, resulted in decreased circulating T4 concentrations in both dams and offspring. oup.com Similarly, studies with BDE-47 in rats and fish showed altered thyroid status and hormone levels. acs.org The mechanisms for this disruption are thought to involve competitive binding to thyroid hormone transport proteins like transthyretin (TTR), which can increase the clearance of T4 from the body. frontiersin.orgsemanticscholar.org

The following table details the effects of tetrabromodiphenyl ethers on thyroid hormone homeostasis:

| Model Organism | Compound | Observed Effects | Reference |

| Zebrafish | BDE-99 | Decreased T4 in females, increased T3 in males, altered expression of deio2 and ugt1ab. | nih.gov |

| Rats | DE-71 (mixture) | Decreased circulating T4 in dams and offspring. | oup.com |

| Rats | BDE-47 | Altered thyroid hormone secretion and thyroid gland status. | acs.org |

| C57BL/6 Mice | BDE-47 | Decreased TT4 and TT3 levels, increased Type-I deiodinase activity. | nih.gov |

| Fathead Minnows | PBDE-47 | Depressed plasma T4, elevated TSHbeta mRNA. | nih.gov |

Modulation of Hormone Receptor Activity

In addition to interfering with thyroid hormone levels, 2,3',4,5'-Tetrabromodiphenyl ether and its metabolites can directly interact with and modulate the activity of various hormone receptors. Hydroxylated metabolites of PBDEs, in particular, have been shown to bind to estrogen receptors (ERs) and androgen receptors (ARs). nih.gov

One study found that 4'-HO-BDE-49, a hydroxylated metabolite of a tetrabromodiphenyl ether, exhibited the most potent anti-estrogenic activity via both ERα and ERβ. nih.gov Another metabolite, 4'-HO-BDE-17, showed the most potent estrogenic activity. nih.gov In the case of the androgen receptor, several PBDE metabolites displayed antagonistic activity. nih.gov While BDE-47 itself does not appear to interact directly with the thyroid hormone receptor beta (TRβ), its developmental exposure can lead to differential expression of thyroid-responsive genes, suggesting an indirect mechanism of action. nih.gov Furthermore, BDE-47 has been shown to evoke estrogenic effects in vivo in immature rats, likely through an estrogen receptor-mediated pathway. oup.com

The table below summarizes the modulation of hormone receptor activity by tetrabromodiphenyl ethers and their metabolites:

| Receptor | Compound/Metabolite | Observed Activity | Reference |

| Estrogen Receptor α (ERα) | 4'-HO-BDE-49 | Antagonistic | nih.gov |

| Estrogen Receptor β (ERβ) | 4'-HO-BDE-49 | Antagonistic | nih.gov |

| Estrogen Receptor α/β | 4'-HO-BDE-17 | Agonistic | nih.gov |

| Androgen Receptor (AR) | Various PBDE metabolites | Antagonistic | nih.gov |

| Thyroid Receptor β (TRβ) | BDE-47 | No direct interaction, but alters expression of thyroid-responsive genes. | nih.gov |

| Estrogen Receptor | BDE-47 | Estrogenic effects in vivo. | oup.com |

Reproductive System Impacts

Effects on Gamete Development and Function in In Vitro and Animal Models

There is a notable absence of studies investigating the effects of 2,3',4,5'-tetrabromodiphenyl ether on gamete development and function. Research on other tetrabromodiphenyl ether isomers, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), has demonstrated adverse effects on sperm quality and spermatogenesis in male mice, including decreased sperm capacitation and motility, and increased germ cell loss and apoptosis. nih.govnih.gov Furthermore, studies on BDE-47 have shown that it can impair mitochondrial function and induce apoptosis in early leptotene spermatocytes in rats. researchgate.net However, without specific studies on 2,3',4,5'-tetrabromodiphenyl ether, it is unknown if it shares these mechanisms of reproductive toxicity.

Testicular and Ovarian Toxicity Mechanisms (e.g., via Single-Cell RNA-Sequencing)

The molecular mechanisms underlying potential testicular and ovarian toxicity of 2,3',4,5'-tetrabromodiphenyl ether remain uninvestigated. Advanced techniques like single-cell RNA-sequencing have been employed to dissect the cell-specific toxicological effects of other PBDEs, such as BDE-47, revealing impacts on various testicular cell types and pathways, including steroidogenesis. nih.gov Perinatal exposure to BDE-47 has also been shown to induce testicular toxicity in adult rats, leading to significant changes in the testes transcriptome, including the suppression of genes crucial for spermatogenesis. researchgate.net No such data exists for 2,3',4,5'-tetrabromodiphenyl ether, highlighting a critical knowledge gap.

Immunomodulatory Responses and Cellular Stress Pathways

Alterations in Macrophage-like Cell Function and Extracellular Vesicle Content

The immunomodulatory potential of 2,3',4,5'-tetrabromodiphenyl ether is currently unknown. In contrast, studies on the BDE-47 isomer have shown that it can impact the function of macrophage-like cells. For instance, BDE-47 treatment of THP-1 macrophage-like cells has been found to alter the microRNA content of small extracellular vesicles, which in turn can affect the function of bystander macrophages. nih.govfrontiersin.org Research has also demonstrated that BDE-47 can modulate the intracellular microRNA profile and the biogenesis of small extracellular vesicles in macrophages, potentially exacerbating inflammatory responses. nih.gov Whether 2,3',4,5'-tetrabromodiphenyl ether elicits similar immunomodulatory effects requires direct investigation.

Induction of Oxidative Stress and Apoptosis in Cellular Models

The capacity of 2,3',4,5'-tetrabromodiphenyl ether to induce oxidative stress and apoptosis has not been reported. Studies on BDE-47 have shown that it can induce germ cell apoptosis in Caenorhabditis elegans through the induction of oxidative stress. nih.gov In marine organisms, the toxic effects of BDE-47 are also linked to oxidative stress, DNA damage, and cellular apoptosis. nih.govmdpi.com Furthermore, BDE-47 has been observed to inhibit cell viability and increase apoptosis in mouse embryonic stem cells. nih.gov Without empirical data, it is impossible to determine if 2,3',4,5'-tetrabromodiphenyl ether shares these properties.

Structure-Activity Relationships for Tetrabromodiphenyl Ether Isomers

Understanding the structure-activity relationships among tetrabromodiphenyl ether isomers is crucial for predicting their toxicological profiles. Research has indicated that the pattern of bromine substitution significantly influences the biological activity of PBDEs. For example, quantitative structure-activity relationship (QSAR) models have been developed for some PBDE congeners, suggesting that factors like the electrostatic index are important for their activity. nih.gov However, specific comparative studies that include 2,3',4,5'-tetrabromodiphenyl ether are lacking. Such studies would be invaluable for assessing its potential for reproductive and other forms of toxicity relative to more well-studied isomers like BDE-47.

Comparative Toxicological Profiles of Related Tetrabromodiphenyl Ether Congeners

The toxicological profiles of tetrabromodiphenyl ether (tetraBDE) congeners are significantly influenced by the number and position of bromine atoms on the diphenyl ether structure. While research on 2,3',4,5'-tetrabromodiphenyl ether (BDE-68) is limited, studies on other tetraBDE congeners provide a comparative framework for understanding its potential biological effects. The most extensively studied congener, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), often serves as a benchmark for toxicological comparisons.

In vitro studies have been instrumental in characterizing the endocrine-disrupting potential of various polybrominated diphenyl ether (PBDE) congeners. A systematic in vitro screening of 19 PBDE congeners, among other brominated flame retardants, revealed varying potencies in interacting with the androgen receptor (AR), progesterone (B1679170) receptor (PR), and estrogen receptor (ER). nih.gov The study also assessed their ability to inhibit estradiol (B170435) sulfotransferase (E2SULT) and to compete with thyroxine (T4) for binding to the transport protein transthyretin (TTR). nih.gov

The results from this comprehensive screening indicated that several PBDEs possess endocrine-disrupting capabilities, with some exhibiting potencies greater than those of natural ligands or clinical drugs used as positive controls for certain endpoints like AR antagonism and TTR competition. nih.gov Notably, the study highlighted that lower brominated congeners, including some tetraBDEs, showed estrogenic activity. ratcatinc.com

For instance, a comparative study of the neurotoxicity of five BDE congeners in mouse cerebellar granule neurons found the following order of potency for inducing oxidative stress and apoptosis: BDE-100 > BDE-47 > BDE-99 > BDE-153 > BDE-209. nih.gov This suggests that the degree and position of bromination are critical determinants of neurotoxicity. The accumulation of these congeners in the neurons followed the same order, indicating that cellular uptake is a key factor in their toxic effects. nih.gov

While direct comparative data for BDE-68 is scarce, the toxicological profiles of other tetraBDEs underscore the importance of congener-specific analysis. The differential toxicities observed among isomers highlight the nuanced structure-activity relationships that govern the biological effects of these compounds.

Table 1: Comparative In Vitro Endocrine Disrupting Potency of Selected Tetrabromodiphenyl Ether Congeners

| Endocrine Endpoint | BDE-47 (2,2',4,4'-) | BDE-49 (2,2',4,5'-) | BDE-79 (2,3',4',6-) |

| Androgen Receptor (AR) Antagonism | Potent | Moderate | Weak |

| Estrogen Receptor (ER) Agonism | Weak | Weak | Not Active |

| Thyroxine (T4) - Transthyretin (TTR) Binding Competition | Moderate | Weak | Weak |

| Estradiol Sulfotransferase (E2SULT) Inhibition | Weak | Weak | Not Active |

| Source: Adapted from Hamers et al., 2006. nih.gov |

Elucidation of Molecular Determinants of Biological Activity

The biological activity of 2,3',4,5'-tetrabromodiphenyl ether and its related congeners is dictated by several molecular determinants, including their ability to interact with cellular receptors, the effects of their metabolic transformation, and their capacity to induce cellular stress pathways.

A significant factor in the endocrine-disrupting activity of PBDEs is their metabolism into hydroxylated (OH-) and methoxylated (MeO-) derivatives. uu.nl These metabolites can exhibit greater biological activity than the parent compounds. For example, the biotransformation of BDE-47 in rat liver microsomes was found to produce six different hydroxylated metabolites. uu.nl These OH-BDEs demonstrated significantly higher potencies in competing with T4 for binding to transthyretin (TTR) and in inhibiting estradiol sulfotransferase (E2SULT) compared to the parent BDE-47. uu.nl The binding affinity of some OH-BDEs for TTR can be comparable to or even exceed that of the natural ligand, T4, raising concerns about potential disruption of thyroid hormone homeostasis. uu.nl

In vitro studies using reporter gene assays have shed light on the specific endocrine activities of these metabolites. For instance, 2'-MeO-BDE-68, a methoxylated derivative of BDE-68, has been shown to exhibit antiandrogenic, estrogenic, and antiestrogenic properties. eur.nl It was also found to enhance the transcriptional activity of the thyroid hormone receptor in the presence of triiodothyronine (T3). eur.nl

Another key molecular mechanism underlying the toxicity of some PBDE congeners is the induction of oxidative stress. nih.govwur.nl This can lead to a cascade of cellular events, including DNA damage and apoptosis (programmed cell death). wur.nlresearchgate.net Studies on BDE-47 have shown that it can induce the formation of reactive oxygen species (ROS) in neuronal cells, leading to apoptosis. nih.gov This process is a critical determinant of its neurotoxic effects.

Furthermore, the structural similarity of PBDEs to thyroid hormones allows them to interact with various components of the thyroid hormone system. nih.gov This includes binding to transport proteins like TTR and potentially interacting with thyroid hormone receptors, although the direct interaction with the receptors appears to be weak for some congeners like BDE-47. nih.govratcatinc.com The disruption of thyroid hormone signaling is a major concern for the developmental neurotoxicity of PBDEs. nih.gov

Table 2: Molecular Mechanisms of Action for Tetrabromodiphenyl Ether Congeners and Their Metabolites

| Molecular Target/Mechanism | Observed Effect | Relevant Congeners/Metabolites |

| Thyroid Hormone System | Competition with T4 for TTR binding | OH-BDEs (metabolites of BDE-47) |

| Enhancement of ThR-mediated transcription | 2'-MeO-BDE-68 | |

| Steroid Hormone Receptors | Androgen Receptor (AR) Antagonism | BDE-47, BDE-49, 2'-MeO-BDE-68 |

| Estrogen Receptor (ER) Agonism/Antagonism | BDE-47, BDE-49, 2'-MeO-BDE-68 | |

| Cellular Stress Pathways | Induction of Oxidative Stress (ROS formation) | BDE-47 |

| Induction of Apoptosis | BDE-47 | |

| Enzyme Inhibition | Estradiol Sulfotransferase (E2SULT) Inhibition | OH-BDEs (metabolites of BDE-47) |

| Source: Compiled from various research findings. nih.govuu.nleur.nlnih.gov |

Remediation and Mitigation Strategies for 2,3 ,4,5 Tetrabromodiphenyl Ether Contamination

Advanced Treatment Technologies for Contaminated Water

Advanced treatment technologies offer promising solutions for the degradation of recalcitrant organic pollutants like 2,3',4,5'-Tetrabromodiphenyl ether from aqueous environments. These methods typically involve the generation of highly reactive species to break down the complex molecular structure of the contaminant.

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic materials in water by oxidation through reactions with hydroxyl radicals (·OH). nih.gov These highly reactive radicals can non-selectively oxidize a wide range of organic compounds, leading to their fragmentation and, ultimately, mineralization into less harmful substances like carbon dioxide and water. nih.gov Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light. nih.gov

For polybrominated diphenyl ethers (PBDEs), AOPs have been shown to be effective. For instance, the thermally activated persulfate (TAP) process has demonstrated the ability to completely degrade the closely related and highly toxic BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether) within 180 minutes under specific conditions. nih.gov The primary reactive species in this process is the sulfate (B86663) radical (SO₄·⁻), which effectively attacks the C-Br bonds and the ether bond of the molecule. nih.gov

Table 1: Conditions for BDE-47 Degradation by Thermally Activated Persulfate

| Parameter | Optimal Condition | Degradation Efficiency | Time |

| PDS:BDE-47 ratio | 1000:1 | 100% | 180 min |

| Temperature | 60 °C | 100% | 180 min |

| pH | 7 | 100% | 180 min |

Data sourced from a study on BDE-47 degradation. nih.gov

Photocatalytic degradation is another promising AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a light source (e.g., UV light) to generate reactive oxygen species. This technology has been successfully applied to the degradation of various organic pollutants.

Studies on the photocatalytic degradation of tetrabromodiphenyl ethers have shown significant removal efficiencies. For example, a TiO₂-Cu₂O composite film demonstrated high efficiency in degrading BDE-47, achieving 90% removal after 150 minutes of irradiation. berkeley.edu The degradation process was found to follow pseudo-first-order kinetics, with the photocatalytic rate being significantly higher than that of direct photolysis. berkeley.edu The mechanism involves the generation of electron-hole pairs in the photocatalyst, leading to the formation of hydroxyl radicals and direct reduction of the C-Br bonds. berkeley.edu

The presence of other materials, such as microplastics, can influence the photodegradation rate of PBDEs. For instance, the photodegradation of BDE-47 was found to be affected by the type of microplastic present, with polystyrene (PS) leading to a higher degradation rate due to the increased generation of hydroxyl radicals. nih.gov The degradation pathways primarily involve debromination, hydroxylation, and cleavage of the carbon-oxygen bond. nih.gov

Biological Remediation Approaches

Bioremediation offers an environmentally friendly and potentially cost-effective approach to cleaning up sites contaminated with 2,3',4,5'-Tetrabromodiphenyl ether. This strategy leverages the metabolic capabilities of microorganisms to break down or transform the contaminant.

Under anaerobic conditions, certain microorganisms can utilize PBDEs as electron acceptors in a process called reductive debromination. This process involves the sequential removal of bromine atoms from the diphenyl ether backbone. Several studies have demonstrated the anaerobic debromination of various PBDE congeners, including tetrabromodiphenyl ethers.

Microorganisms from the Dehalococcoides genus are well-known for their ability to reductively dehalogenate a variety of organohalide compounds. nih.gov Enriched cultures containing Dehalococcoides species have been shown to debrominate an octa-BDE mixture to hepta-, hexa-, penta-, tetra-, and even di-BDE congeners. nih.govberkeley.edu Another bacterium, Sulfurospirillum multivorans, has been observed to debrominate deca-BDE to octa- and hepta-BDEs. nih.gov

Research on the anaerobic degradation of BDE-47 by enriched microbial cultures has shown the production of lower brominated congeners such as BDE-17 and BDE-4. nih.gov The presence of other contaminants, like trichloroethene (TCE), can sometimes inhibit the degradation of PBDEs. nih.gov The microbial community structure plays a crucial role, with bacteria such as Acetobacterium sp. being implicated in the debromination process. nih.gov

Table 2: Anaerobic Debromination of BDE-47 by Enriched Microbial Cultures

| Initial BDE-47 Concentration (µg/L) | Degradation Rate (d⁻¹) | Major Degradation Products |

| 50 | 0.0033 | BDE-17, BDE-4 |

| 250 | 0.0014 | BDE-17, BDE-4 |

| 500 | 0.0010 | BDE-17, BDE-4 |

Data adapted from a study on anaerobic degradation of BDE-47. nih.gov

While anaerobic debromination is a critical first step, it often results in the accumulation of lower brominated, and sometimes more toxic, congeners. nih.gov Therefore, integrated microbial technologies that combine anaerobic and aerobic processes are being explored for the complete degradation of PBDEs.

The initial anaerobic stage focuses on the reductive debromination of highly brominated congeners. The resulting lower brominated diphenyl ethers are generally more amenable to aerobic degradation. Under aerobic conditions, bacteria can cleave the ether bond and further break down the aromatic rings, potentially leading to complete mineralization.

A bacterial strain with high similarity to Acinetobacter sp., isolated from activated sludge, was found to degrade 45.44% of BDE-47 in 63 days under aerobic conditions, with 4-hydroxy-BDE as a major product. nih.gov This indicates that aerobic bacteria can utilize BDE-47 as a carbon source. nih.gov The integration of anaerobic and aerobic treatment stages could therefore provide a more comprehensive solution for PBDE contamination. However, the hydrophobicity and low bioavailability of PBDEs remain significant challenges for microbial degradation. nih.gov

Sorption-Based Removal from Environmental Matrices

Sorption is a physical process where a substance adheres to the surface of another substance, the sorbent. This can be an effective method for removing contaminants like 2,3',4,5'-Tetrabromodiphenyl ether from water and concentrating them for further treatment or disposal. It can also influence the fate and transport of the contaminant in soil and sediment.

The sorption of PBDEs to soils and sediments is largely influenced by the organic carbon content and the presence of black carbon. nih.gov The organic carbon-normalized sorption coefficient (K(OC)) for PBDEs is generally high, indicating a strong affinity for soil organic matter. nih.gov This strong sorption can lead to the accumulation of PBDEs in the topsoil layer and reduce their mobility and bioavailability. nih.govnih.gov

Various materials have been investigated for their potential to adsorb PBDEs from contaminated water. These include:

Activated Carbon: Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic compounds. rsc.orgnih.gov

Biochar: Biochar is a charcoal-like material produced from the pyrolysis of biomass. It has been shown to effectively reduce the uptake of BDE-153 by plants in hydroponic systems, indicating its potential for reducing the bioavailability of PBDEs in soil. nih.gov The application of biochar can also influence the metabolism of PBDEs in plants. nih.gov Metal-coated biochar has also been shown to be effective in removing other organic pollutants. researchgate.net

Other Sorbents: The sorption behavior of PBDEs can also be influenced by other components in the environment, such as extracellular polymeric substances (EPS) produced by microorganisms. nih.gov

Table 3: Comparison of Sorbents for Organic Pollutant Removal

| Sorbent | Source Material | Key Characteristics |

| Activated Carbon | Various carbonaceous materials | High surface area, microporous structure rsc.orgnih.gov |

| Biochar | Biomass (e.g., rice straw, wood) | Porous structure, surface functional groups nih.govresearchgate.net |

This table provides a general comparison of common sorbents.

Strategies for Reducing Environmental Release from Legacy Products

The historical incorporation of 2,3',4,5'-Tetrabromodiphenyl ether, a component of commercial polybrominated diphenyl ether (PBDE) mixtures, into a wide array of consumer and industrial goods has created a substantial reservoir of this persistent pollutant. These "legacy products," such as older electronics, furniture with polyurethane foam, and building materials, are significant sources of environmental contamination as they age and deteriorate. nih.govresearchgate.netwa.gov The chemical does not bind chemically to the materials it is mixed with, which allows it to be released through volatilization, leaching, and abrasion throughout the product's life, and especially at its end-of-life. researchgate.net This section outlines key strategies to mitigate the release of this compound from these aging products.

A primary challenge with legacy products is the continuous release of PBDEs into the environment. As materials like plastics and foams break down, they release PBDE-laden dust. nih.gov This dust contaminates indoor spaces and can be transported outdoors, impacting soil and water systems. nih.gov Improper disposal in landfills can lead to further environmental leaching and volatilization, which may be exacerbated by the higher temperatures within landfills. nih.gov

Improved Waste Management and Recycling

Effective management of waste containing PBDEs is critical to prevent further environmental harm. nih.gov This is particularly true for electronic waste (e-waste), which historically contained high concentrations of brominated flame retardants (BFRs). yahoo.com

Key strategies include:

Dedicated E-Waste Management: Separate collection streams for e-waste are essential to divert these items from municipal landfills. wa.govyahoo.com Advanced sorting facilities can then identify and segregate plastics containing BFRs for specialized treatment. wordpress.com

Advanced Recycling Technologies: Traditional recycling methods can be inefficient and lead to the release of hazardous substances. envirotecmagazine.com Innovative approaches are being developed to address this:

Solvent-based Purification: Processes like the Creasolv® process can dissolve polymers and separate additives like BFRs. wordpress.com

Chemical and Thermal Treatment: Methods such as chemical depolymerization can break down plastics into their monomer components for reuse. researchgate.net Thermal treatments at high temperatures (e.g., 1100°C) can destroy PBDEs, although care must be taken to avoid the formation of other toxic byproducts like polybrominated dioxins and furans. researchgate.netaaqr.org Research indicates that lower disassembly temperatures for electronics can reduce the emission of PBDEs. aaqr.org

Extended Producer Responsibility (EPR)

Extended Producer Responsibility (EPR) is a policy principle that assigns manufacturers the financial and physical responsibility for their products' entire lifecycle, including disposal and recycling. nih.govyahoo.com

Incentivizing Sustainable Design: EPR programs encourage manufacturers to design products that are more durable, easier to recycle, and free from hazardous chemicals. yahoo.com

Take-Back and Recycling Programs: These programs, often mandated by EPR legislation, ensure that end-of-life products are collected and managed in an environmentally sound manner. nih.gov Countries like Japan and Switzerland have implemented robust EPR-based systems for e-waste. yahoo.combsef.com

Management of In-Use Products

For legacy products still in use, strategies focus on minimizing the release of PBDEs into the indoor environment.

Containment: Covering decaying or crumbling foam in older furniture can help reduce the shedding of contaminated dust. ewg.org

Enhanced Cleaning: Regular cleaning with a vacuum equipped with a High-Efficiency Particulate Air (HEPA) filter can effectively capture PBDE-laden dust particles. ewg.orgwomensvoices.org Studies have shown that replacing old upholstered furniture can significantly decrease the concentration of flame retardants in household dust. nih.gov

Regulatory Frameworks

International and national regulations play a crucial role in managing the risks associated with PBDEs from legacy products.

Stockholm Convention: This global treaty aims to eliminate or restrict the production and use of persistent organic pollutants. Several PBDE mixtures have been listed under the convention, which mandates environmentally sound management of wastes containing these chemicals. nih.gov

Regional and National Legislation: In the European Union, the RoHS (Reduction of Hazardous Substances) and WEEE (Waste Electrical and Electronic Equipment) Directives restrict the use of PBDEs in new electronics and regulate the recycling of e-waste. wordpress.comenvirotecmagazine.com In the United States, several states have banned certain PBDEs in various products. wa.govwomensvoices.org These regulations often set low POP concentration limits (LPCL) for waste, above which the material must be disposed of in a specific environmentally sound manner. bsef.com

The following table summarizes research findings on the release of PBDEs from common legacy products and mitigation strategies.

| Legacy Product Category | Primary Release Mechanism | Key Research Findings & Mitigation Strategies |

| Upholstered Furniture | Abrasion and degradation of polyurethane foam. | A major source of PBDEs in household dust. nih.gov Replacing old furniture or foam can significantly reduce indoor dust concentrations. nih.gov Covering exposed foam can minimize dust release. ewg.org |

| Electronics (e.g., TVs, computers) | Volatilization and abrasion from plastic casings. | E-waste contains high levels of BFRs. yahoo.com Release can be managed through dedicated e-waste collection, proper dismantling, and advanced recycling. wa.govresearchgate.netaaqr.org |

| Carpet Padding | Wear and tear of foam padding. | Older carpet padding is a known source of PBDEs. wa.govewg.org Careful removal and cleanup with HEPA vacuums are recommended during replacement. wa.gov |

| Textiles | Abrasion and aging of treated fabrics. | Historically used in textiles for fire retardancy. nih.gov Release occurs through normal wear. |

Policy, Regulatory Context, and Future Research Directions

International and National Regulatory Frameworks Governing PBDEs

The production and use of PBDEs are subject to a range of international treaties and national laws. These regulations, while often targeting commercial mixtures, have direct implications for their constituent congeners, including 2,3',4,5'-tetrabromodiphenyl ether.

The Stockholm Convention on Persistent Organic Pollutants (POPs) is the leading international agreement aimed at eliminating or restricting the production and use of the world's most hazardous chemicals. In 2009, the Convention was amended to include commercial pentabromodiphenyl ether (C-PentaBDE) and commercial octabromodiphenyl ether (C-OctaBDE) in Annex A for elimination. The listing for C-PentaBDE encompasses tetrabromodiphenyl ether and pentabromodiphenyl ether, which are its main components. Specifically, the convention defines "Tetrabromodiphenyl ether and pentabromodiphenyl ether" as including 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) and other tetra- and pentabromodiphenyl ethers present in the commercial mixture. While 2,3',4,5'-tetrabromodiphenyl ether (also known as BDE-68) is a tetrabrominated congener, it is not a major component of the C-PentaBDE mixture. The convention allows for specific exemptions, such as the recycling of articles containing these substances, which are subject to periodic review and have an expiration date.

In the European Union , the Regulation (EU) 2019/1021 on persistent organic pollutants (the POPs Regulation) enforces the Stockholm Convention's provisions. This regulation sets strict limits on the presence of listed PBDEs in substances, mixtures, and articles. For tetrabromodiphenyl ether, a concentration limit of 10 mg/kg (0.001% by weight) is established for its presence in substances. Recognizing the issue of POPs in recycled materials, the EU has been working on stricter unintentional trace contaminant (UTC) limits. In February 2025, the European Commission proposed revised UTC limits for several PBDEs, including tetraBDE, in recycled materials to better protect human health and the environment.

The United States Environmental Protection Agency (EPA) regulates PBDEs under the Toxic Substances Control Act (TSCA). The EPA has expressed concerns about the persistence, bioaccumulation, and toxicity of certain PBDE congeners, highlighting neurobehavioral effects as a key health concern. In 2006, the EPA established a Significant New Use Rule (SNUR) that effectively phased out the manufacture and import of C-PentaBDE and C-OctaBDE by requiring notification to the EPA for any new uses, allowing the agency to evaluate and regulate them. The production of these mixtures in the U.S. had already been voluntarily ceased by the primary manufacturer at the end of 2004. The EPA has also developed toxicological reviews and reference doses for some of the most common PBDE congeners, such as BDE-47, BDE-99, and BDE-153, to support risk assessments.

Assessment of Continued Environmental Loading from Legacy Sources